

The Novelty of Dog-IM4 Lipid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dog-IM4	
Cat. No.:	B11928210	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines has been revolutionized by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the gold standard for protecting and transporting delicate mRNA molecules to their target cells. A key innovation in this field is the development of novel ionizable lipids, which are critical components of LNPs. This whitepaper delves into the core novelty of **Dog-IM4**, a next-generation imidazole-modified ionizable lipid, highlighting its unique structural features, its impact on LNP stability and immunogenicity, and the experimental methodologies used for its characterization.

Core Attributes of Dog-IM4 Lipid

Dog-IM4 is an ionizable cationic lipid specifically designed for enhanced stability and potent in vivo performance of mRNA-LNP formulations.[1][2][3][4] Its novelty lies in its unique chemical structure, which confers significant advantages over existing ionizable lipids.

Structure: **Dog-IM4** is comprised of three key moieties:

- An Imidazole Head Group: This ionizable head group is a distinguishing feature and is speculated to be central to the enhanced stability of the LNP formulation.
- A Dioleoyl Lipid Tail: This lipid tail serves to anchor the molecule within the lipid nanoparticle structure.



 A Short, Flexible Polyoxyethylene Spacer: This linker connects the head group and the tail, providing conformational flexibility.

The apparent pKa of **Dog-IM4** is 5.6, a crucial parameter that allows for efficient mRNA encapsulation at acidic pH and a more neutral charge at physiological pH, minimizing toxicity.

Enhanced Thermostability of mRNA-LNPs

A significant limitation of current mRNA/LNP vaccine technology is the requirement for an ultracold distribution chain to maintain stability. The **Dog-IM4** lipid directly addresses this challenge by improving the thermostability of mRNA-LNPs when combined with standard helper lipids. LNPs formulated with **Dog-IM4** have demonstrated remarkable stability, with the encapsulated mRNA remaining intact when stored in a liquid formulation in phosphate-buffered saline (PBS) at 4°C.

Fragment analysis of mRNA extracted from **Dog-IM4** LNPs after 25 weeks of storage at 4°C showed that they retained most of their in vivo protein expression capacity, with less than a 20% loss. In contrast, LNPs formulated with other ionizable lipids like L319 and MC3 lost over 80% of their protein expression capacity under the same conditions. This enhanced stability is attributed to specific attributes of the imidazole head group. It is speculated that the imidazole group may protect the mRNA from degradation through mechanisms such as preventing the inline attack of the ribose 2'OH on the neighboring phosphodiester bond and exhibiting antioxidant properties.

Potent Immunization Properties

Beyond its stability advantages, **Dog-IM4** LNPs have been shown to confer strong immunization properties. In preclinical studies using influenza HA mRNA, immunization with **Dog-IM4** LNPs induced high functional hemagglutination inhibiting (HI) antibody titers in both mice and macaques. The immune responses generated were comparable to or even exceeded those induced by LNPs formulated with the benchmark ionizable lipid L319.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization and in vivo studies of **Dog-IM4** LNPs.



Table 1: Physicochemical Characteristics of Dog-IM4 LNPs

Parameter	Value	Reference
Apparent pKa	5.6	
Average Particle Size	~130 nm	-
Polydispersity Index (PDI)	Not explicitly stated	-
mRNA Entrapment Efficiency	Not explicitly stated	-

Table 2: LNP Formulation Composition

Component	Molar Ratio	Reference
Ionizable Lipid (Dog-IM4)	50	
Phospholipid (DSPC)	10	_
Cholesterol	38.5	_
PEG-Lipid (DMPE-PEG2000)	1.5	_

Table 3: In Vivo Immunogenicity in Mice (HI Titers)

LNP Formulation	mRNA Dose (μg)	Average HI Titer	Reference
Dog-IM4	1	830	
L319	Not specified	Less potent than Dog-	•
DOG-IM2	1	Undetectable	-

Table 4: Long-term Stability at 4°C (25 weeks)



LNP Formulation	In Vivo Protein Expression Loss	Reference
Dog-IM4	<20%	
L319	>80%	_
MC3	>80%	-

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of **Dog-IM4**.

LNP Preparation by Microfluidic Mixing

Lipid nanoparticles were prepared using a microfluidic mixing technique.

- Lipid Solution Preparation: The ionizable lipid (**Dog-IM4** or others), phospholipid (DSPC), cholesterol, and PEG-lipid were dissolved in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in the ethanol solution was 20 mg/mL.
- mRNA Solution Preparation: The mRNA was dissolved in a 50 mM citrate buffer at a pH of
 4.0. The concentration for **Dog-IM4** LNP preparation was 0.265 mg/mL.
- Microfluidic Mixing: The lipid-ethanol solution and the mRNA-citrate buffer solution were injected into a microfluidic mixer (NanoAssemblr™) at a flow rate ratio of 1:3 (ethanol:buffer) with a combined final flow rate of 4 mL/min.
- Downstream Processing: The resulting LNP solution was then processed for buffer exchange and concentration.

Physicochemical Characterization

- pKa Determination: The apparent pKa of the LNPs was determined using a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) dye binding assay.
- Particle Size and Surface Charge: A Zetasizer instrument was used to measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) by dynamic light scattering



(DLS), and the surface charge (zeta potential).

 mRNA Entrapment: The efficiency of mRNA encapsulation was assessed using a RiboGreen accessibility assay.

In Vivo Immunogenicity Studies in Mice

- Animal Model: BALB/c mice were used for the immunogenicity studies.
- Immunization Regimen: Mice (n=8 per group) were immunized at Day 0 and Day 21 with varying doses of mRNA-LNPs.
- Sample Collection: Sera were collected at Day 42 for antibody titer analysis.
- HI Titer Measurement: Hemagglutination inhibiting antibody titers were measured from the collected sera. The titers were log10 transformed for statistical analysis.

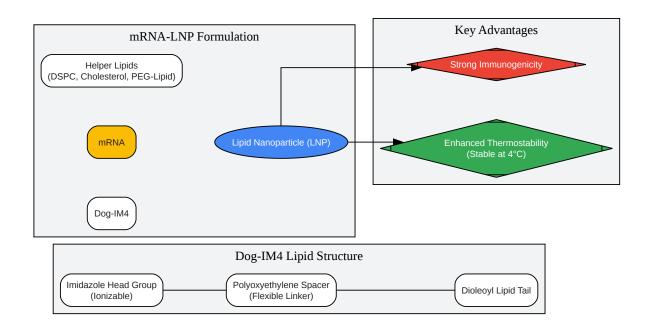
Stability Assessment

- Storage Conditions: Dog-IM4 LNPs loaded with human erythropoietin (hEPO) mRNA were stored under nitrogen in PBS at 4°C, 25°C, and 37°C.
- Bioactivity Assessment: At various time points, the bioactivity of the stored LNPs was determined by measuring hEPO expression in mice after intramuscular injection of a 1 μg dose.
- Physicochemical Stability: The LNPs were also characterized for changes in particle size,
 PDI, mRNA encapsulation, and mRNA integrity (using a fragment analyzer).
- Lipid Integrity Analysis: The integrity of the lipid components was assessed by UHPLC-CAD-MS.

Visualizing the Novelty of Dog-IM4

The following diagrams illustrate the key aspects of **Dog-IM4**'s function and the experimental workflow for its evaluation.

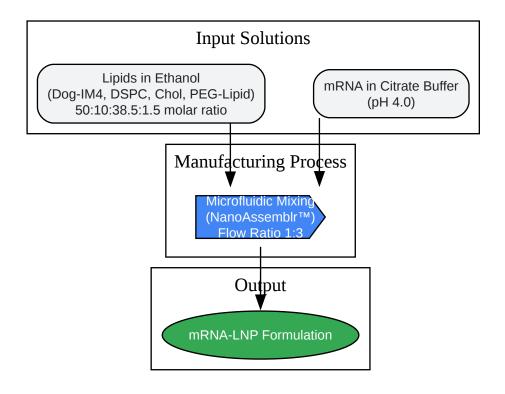




Click to download full resolution via product page

Caption: Molecular structure and key functional benefits of the Dog-IM4 lipid.

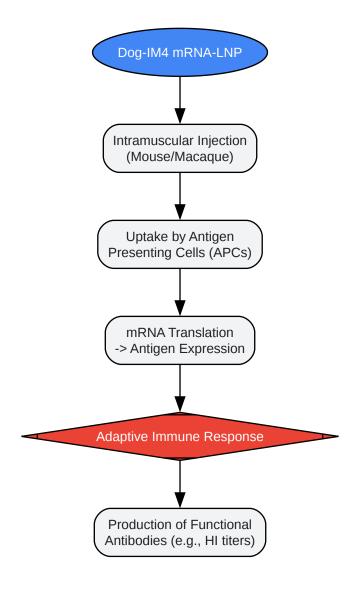




Click to download full resolution via product page

Caption: Experimental workflow for the preparation of **Dog-IM4** mRNA-LNPs.





Click to download full resolution via product page

Caption: Logical pathway for in vivo immune response induction by **Dog-IM4** LNPs.

Conclusion

The **Dog-IM4** lipid represents a significant advancement in the field of mRNA delivery. Its unique imidazole-based structure provides a solution to the critical challenge of LNP thermostability, potentially alleviating the need for ultracold storage and distribution. Furthermore, its ability to induce potent immune responses makes it a highly promising candidate for the development of next-generation mRNA vaccines and therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage the innovative capabilities of **Dog-IM4**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [The Novelty of Dog-IM4 Lipid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#understanding-the-novelty-of-dog-im4-lipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com